molecular formula C6H8CaO8 B046906 Calcium D-saccharate tetrahydrate CAS No. 5793-89-5

Calcium D-saccharate tetrahydrate

Cat. No.: B046906
CAS No.: 5793-89-5
M. Wt: 248.20 g/mol
InChI Key: UGZVNIRNPPEDHM-SBBOJQDXSA-L
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Description

Calcium D-saccharate tetrahydrate (CAS: 5793-89-5) is a calcium salt derived from D-saccharic acid (a derivative of glucose oxidation). Its molecular formula is C₆H₁₆CaO₁₂·4H₂O, with a molecular weight of 320.26 g/mol . It appears as a white crystalline powder, soluble in water but insoluble in organic solvents like ethanol. It is FDA-approved for use in food and pharmaceuticals as a stabilizer and chelating agent .

Key properties include:

  • Hydration state: Tetrahydrate (4 water molecules per formula unit).
  • Safety profile: Classified as a "Warning" substance under GHS, with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Inhibitor of β-glucuronidase, an enzyme linked to hormone-dependent cancers . Chelating agent in nanotechnology and catalysis . Stabilizer in pharmaceuticals and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium D-saccharate tetrahydrate can be synthesized by reacting D-glucaric acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically involves dissolving D-glucaric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium D-saccharate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Food Industry

Role as a Food Additive:
Calcium D-saccharate tetrahydrate is commonly used as a food additive due to its properties as a sweetener and stabilizer. It enhances flavor and improves texture in various food products.

Property Details
Solubility Highly soluble in water
Taste Sweet flavor
Usage Stabilizer in sauces, dressings

Pharmaceuticals

Therapeutic Uses:
In the pharmaceutical industry, this compound is utilized in drug formulations. It serves as an effective source of calcium in dietary supplements and is also used as an antacid and antidote for carbolic acid poisoning.

Application Details
Calcium Supplement Provides bioavailable calcium
Antacid Neutralizes stomach acid
Antidote Used in cases of poisoning

Case Study:
A study highlighted its role in inhibiting beta-glucuronidase, an enzyme linked to hormone-dependent cancers, suggesting its potential in cancer prevention strategies .

Cosmetics

Moisturizing Properties:
this compound is incorporated into skincare products for its hydrating effects. It helps improve skin texture and moisture retention.

Property Details
Functionality Moisturizer
Formulation Use Creams, lotions

Biotechnology

Chelating Agent:
In biotechnological applications, this compound acts as a chelating agent, facilitating the purification of proteins and enzymes essential for various research processes.

Application Details
Protein Purification Aids in isolating proteins
Enzyme Stabilization Enhances enzyme stability

Agriculture

Soil Conditioner:
this compound is used as a soil conditioner to enhance nutrient availability and promote plant growth. This application supports sustainable agricultural practices.

Property Details
Functionality Improves soil nutrient retention
Benefits Enhances crop yield

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium D-saccharate tetrahydrate shares structural and functional similarities with other calcium carboxylate hydrates. Below is a detailed comparison:

Structural and Hydration State Comparisons

Compound Molecular Formula Hydration State Key Structural Features
This compound C₆H₁₆CaO₁₂·4H₂O Tetrahydrate Hexanedioate backbone with four hydroxyl groups .
Calcium citrate tetrahydrate C₁₂H₁₀Ca₃O₁₄·4H₂O Tetrahydrate Three carboxylate groups; forms aconitate intermediates upon decomposition .
Calcium tartrate tetrahydrate C₄H₄CaO₆·4H₂O Tetrahydrate Four-carbon backbone with two carboxylate groups; linked to kidney stone formation .
Calcium nitrate tetrahydrate Ca(NO₃)₂·4H₂O Tetrahydrate Nitrate anions; used in energy storage and nanocomposites .

Key Observations :

  • Hydration states influence thermal stability.
  • Calcium tartrate tetrahydrate’s structural asymmetry leads to distinct biological interactions, such as differential cell adhesion on its crystal faces .

Thermal and Solubility Behavior

Compound Thermal Decomposition Water Solubility Unique Behavior
This compound Stable up to 80°C; hydrolyzes at higher temps. 0.43 g/L (20°C) Stabilizes supersaturated solutions of other calcium salts (e.g., gluconate) via slow precipitation .
Calcium citrate tetrahydrate Dehydrates at 60–150°C; decomposes to CaCO₃ above 300°C . 0.85 g/L (25°C) Forms calcium aconitate intermediates during decomposition .
Calcium tartrate tetrahydrate Decomposes above 200°C; no intermediate phases reported . Low (exact data unavailable) Found in rare human kidney stones, unlike other calcium carboxylates .
Calcium nitrate tetrahydrate Loses water at 60–100°C; used in molten states for energy storage . Highly soluble (1210 g/L) Utilized in solar energy storage due to reversible optical properties .

Key Observations :

  • Calcium D-saccharate’s low solubility contrasts with highly soluble calcium nitrate, limiting its use in aqueous systems but favoring controlled-release applications .

Key Observations :

  • Calcium D-saccharate’s enzyme-inhibiting properties distinguish it from calcium citrate, which is primarily a nutritional supplement .
  • Calcium nitrate’s industrial applications in energy storage contrast with calcium D-saccharate’s biomedical focus .

Biological Activity

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is a calcium salt derived from D-glucaric acid, a compound naturally found in various fruits and vegetables. This article explores the biological activities of this compound, focusing on its potential health benefits, mechanisms of action, and relevant research findings.

  • Chemical Formula: C₆H₈CaO₈·4H₂O
  • Molecular Weight: Approximately 320.26 g/mol
  • Appearance: White crystalline solid
  • Solubility: Soluble in water

Biological Activities

This compound exhibits several notable biological activities:

  • Chemopreventive Properties:
    • Research suggests that calcium D-saccharate may have potential chemopreventive effects, particularly against hormone-dependent cancers such as breast and prostate cancer. This is attributed to its ability to inhibit beta-glucuronidase, an enzyme that can affect the detoxification of hormones and toxins in the body .
  • Antioxidant Activity:
    • The compound has been shown to possess antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress associated with various diseases, including cancer.
  • Bioavailability Enhancement:
    • This compound stabilizes supersaturation of other calcium salts, enhancing their bioavailability. This is particularly relevant in formulations aimed at improving calcium absorption in functional foods and supplements .

The biological activity of this compound can be explained through various mechanisms:

  • Inhibition of Beta-Glucuronidase:
    By inhibiting this enzyme, calcium D-saccharate may prevent the breakdown of glucuronide conjugates, facilitating their excretion and potentially lowering cancer risk.
  • Complex Formation:
    The compound forms stable complexes with other hydroxycarboxylates, which can influence calcium solubility and absorption dynamics in biological systems .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study demonstrated that calcium D-saccharate exhibited over 50% inhibitory activity on biofilm formation at concentrations as low as 250 µg/mL against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
  • Calcium Bioavailability:
    • Experimental results indicated that the presence of calcium D-saccharate enhances the solubility of other calcium salts in supersaturated solutions, which is crucial for improving calcium bioavailability in dietary applications .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Properties
Calcium GluconateC₁₂H₂₂CaO₁₄Commonly used for treating hypocalcemia; more soluble than calcium D-saccharate.
Sodium D-glucarateC₆H₇NaO₈Sodium salt form; used similarly but less effective as a calcium source.
Calcium L-glutamateC₅H₈CaN₂O₄Acts as a neurotransmitter; involved in brain function.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Calcium D-saccharate tetrahydrate?

this compound is synthesized by reacting D-saccharic acid with calcium hydroxide in aqueous conditions, followed by purification via filtration and drying. Characterization employs spectroscopic techniques (IR, NMR) to confirm structural integrity, while HPLC and GC-MS ensure purity and composition . X-ray diffraction may also validate crystalline structure.

Q. What analytical techniques are recommended for assessing purity and stability in experimental settings?

Purity is typically evaluated using HPLC for quantitative analysis, while GC-MS identifies organic impurities. Stability studies involve thermogravimetric analysis (TGA) to monitor dehydration at elevated temperatures (decomposition >200°C) and spectrophotometric methods to track hydrolysis in aqueous solutions .

Q. How does this compound function as a β-glucuronidase inhibitor, and what are its implications in basic research?

The compound competitively inhibits β-glucuronidase, preventing the reactivation of carcinogens like estrogen-glucuronide conjugates. This is methodologically studied via enzyme kinetics (e.g., Lineweaver-Burk plots) and in vitro assays using liver microsomes. Elevated β-glucuronidase activity correlates with hormone-dependent cancers, making this a key focus in chemoprevention studies .

Q. What are its primary applications as a chelating agent in biochemical experiments?

Calcium D-saccharate forms stable complexes with divalent metal ions (e.g., Ca²⁺, Fe²⁺), enabling its use in buffering systems for metal-sensitive reactions. Methodologies include titration experiments to determine binding constants and spectroscopic monitoring of metal-ligand interactions .

Q. What current research trends involve this compound?

Recent studies explore its role in suppressing tumor growth (e.g., DMBA-induced mammary tumors in rats), enhancing insulin secretion in pancreatic β-cells, and mitigating amyloid-β aggregation in Alzheimer’s models. These involve in vivo dose-response studies and molecular docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data when designing experiments?

While the compound is water-soluble (pH 6.5–7.5), its insolubility in ethanol and limited DMSO solubility (0.01 mg/mL) necessitates solvent optimization. Advanced approaches include co-solvent systems (e.g., water-DMSO mixtures) or derivatization to improve lipophilicity. Stability studies under varying pH and temperature conditions are critical .

Q. What methodological approaches elucidate its chemopreventive mechanisms in hormone-dependent cancers?

In vivo models (e.g., DMBA-induced rat mammary tumors) are dosed orally (10% w/w in diet), with tumor volume and biomarkers (estrogen receptor levels) monitored. Complementary in vitro work uses human cancer cell lines (MCF-7, LNCaP) to assess proliferation (MTT assays) and apoptosis (flow cytometry) .

Q. How does this compound enhance insulin secretion, and what experimental models validate this?

Studies suggest it modulates intracellular calcium signaling in pancreatic β-cells. Methodologies include glucose-stimulated insulin secretion (GSIS) assays, Ca²⁺ imaging with fluorescent dyes (e.g., Fura-2), and knockout models to assess β-glucuronidase pathway involvement .

Q. What strategies address its hydrolysis-prone nature in long-term storage or biological systems?

Lyophilization improves stability for storage, while encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) mitigates hydrolysis in physiological environments. Accelerated stability testing (40°C/75% RH) and HPLC monitoring of degradation products are recommended .

Q. How can synergistic effects with other anticancer agents be systematically studied?

Combinatorial studies use Chou-Talalay synergy assays to calculate combination indices (CI). For example, co-administering with taxanes or mTOR inhibitors (e.g., VS-5584) in xenograft models, followed by transcriptomic profiling (RNA-seq) to identify pathway cross-talk .

Q. Limitations & Future Directions

  • Limitations : Hydrolysis sensitivity, aqueous-only solubility, and lack of pharmacokinetic data in humans .
  • Future Research : Nanoparticle delivery systems, CRISPR screens to identify molecular targets, and clinical translation for metabolic disorders .

Properties

CAS No.

5793-89-5

Molecular Formula

C6H8CaO8

Molecular Weight

248.20 g/mol

IUPAC Name

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1

InChI Key

UGZVNIRNPPEDHM-SBBOJQDXSA-L

SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2]

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2]

Key on ui other cas no.

5793-89-5
5793-88-4

physical_description

Odorless crystals or white powder;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

Acid, Saccharic
Anhydrous Calcium Glucarate
Anhydrous Calcium Saccharate
Calcium Glucarate
Calcium Glucarate, Anhydrous
Calcium Saccharate
Calcium Saccharate Anhydrous
Calcium Saccharate Tetrahydrate
Calcium Saccharate, Anhydrous
D Glucaric Acid
D Saccharic Acid
D-Glucaric Acid
D-Saccharic Acid
Glucarate, Anhydrous Calcium
Glucarate, Calcium
Glucaric Acid
Glucosaccharic Acid
L Gularic Acid
L-Gularic Acid
Levo Gularic Acid
Levo-Gularic Acid
Saccharate Tetrahydrate, Calcium
Saccharate, Anhydrous Calcium
Saccharate, Calcium
Saccharic Acid
Tetrahydrate, Calcium Saccharate
Tetrahydroxyadipic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium D-saccharate tetrahydrate
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